molecular formula C19H20N6O3 B3014775 1-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1234925-64-4

1-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B3014775
CAS No.: 1234925-64-4
M. Wt: 380.408
InChI Key: AGBJEKRESHEBTN-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a methyl group at the 1-position and a piperazine-1-carbonyl moiety at the 3-position. The piperazine ring is further functionalized with a pyridinyl group bearing a 5-methyl-1,2,4-oxadiazole substituent. The oxadiazole ring, known for its metabolic stability and π-stacking capabilities, may enhance bioavailability and binding affinity .

Properties

IUPAC Name

1-methyl-3-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-21-17(22-28-13)14-5-6-16(20-12-14)24-8-10-25(11-9-24)19(27)15-4-3-7-23(2)18(15)26/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBJEKRESHEBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex heterocyclic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore its biological activity, particularly focusing on its antimicrobial properties, potential as an anti-tubercular agent, and other therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C16H19N5O3\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}_3

Key Features:

  • Contains a 1,2,4-oxadiazole ring known for its diverse biological activities.
  • Incorporates pyridine and piperazine moieties which are often linked to improved pharmacological profiles.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Dhumal et al. (2016) demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anti-Tubercular Properties

Research indicates that derivatives of oxadiazoles can inhibit key enzymes in the fatty acid biosynthesis pathway of mycobacteria. For example:

  • Compounds with a piperazine linkage showed enhanced activity against both drug-sensitive and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) reported between 4–8 µM .

A detailed study involving docking simulations revealed that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), suggesting their potential as anti-tubercular agents .

Case Study 1: Synthesis and Evaluation

In a study by Desai et al. (2018), pyridine-based 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among the tested compounds, those with morpholine or piperidine moieties exhibited superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .

Case Study 2: Molecular Docking Studies

Another significant investigation involved the synthesis of various oxadiazole derivatives followed by molecular docking studies to predict their binding affinities to bacterial targets. The results indicated that compounds with longer alkyl chains showed improved binding and antimicrobial efficacy .

Research Findings Summary

Study Activity Tested Key Findings IC50/MIC Values
Dhumal et al. (2016)Anti-tubercularSignificant activity against M. tuberculosisIC50: 1.35 - 2.18 μM
Desai et al. (2018)AntimicrobialEnhanced activity with piperazine derivativesMIC: 4 - 8 μM
Paruch et al. (2020)AntibacterialPromising compounds for further researchMIC: 8 - 16 μM

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Compounds containing oxadiazole and pyridine rings have been studied for their anticancer properties. Research indicates that derivatives of these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of piperazine enhances the bioactivity and selectivity towards cancerous cells.
  • Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit significant inhibition against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics.
  • Neuropharmacology : The piperazine group is known for its effects on the central nervous system. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants, providing a pathway for exploring this compound's neuropharmacological properties.

Material Science

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical strength. Its unique structure may lead to polymers with specific electrical or optical properties.
  • Sensors : Due to its chemical reactivity, derivatives of this compound could be utilized in sensor technology, particularly for detecting biological molecules or environmental pollutants.

Case Studies

Study TitleFocusFindings
"Synthesis and Anticancer Activity of Oxadiazole Derivatives"Anticancer propertiesDemonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating high potency.
"Antimicrobial Activity of Pyridine-Based Compounds"Antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.
"Piperazine Derivatives in Neuropharmacology"Neuroactive compoundsIdentified several piperazine derivatives with promising anxiolytic effects in animal models, highlighting the therapeutic potential of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared pharmacophores, such as pyridinone cores, piperazine linkers, or oxadiazole/triazole heterocycles. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Reference
1-Methyl-3-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one Pyridin-2(1H)-one Methyl group (1-position), oxadiazole-pyridinyl-piperazine-carbonyl (3-position) Hypothesized kinase inhibition due to oxadiazole’s electron-deficient nature and pyridinone’s hydrogen-bonding capacity. N/A (Target)
1-(3-Chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone Pyridin-2(1H)-one 3-Chlorobenzyl (1-position), 4-methylpiperazine-carbonyl (3-position) Demonstrated serotonin receptor (5-HT₆) antagonism in preclinical studies; chlorobenzyl enhances lipophilicity, while methylpiperazine improves solubility .
1-(1H-Indazol-3-yl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one Pyrrolidin-2-one Indazole (1-position), methoxyphenyl-piperazine-carbonyl (4-position) Investigated for anticancer activity via PI3K/AKT pathway inhibition; pyrrolidinone’s conformational flexibility may enhance target engagement .
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Triazole-pyrazine Bipyridinyl-triazole-pyrazine scaffold Explored as a chelating agent in metalloenzyme inhibition; triazole’s nitrogen-rich structure facilitates metal coordination .

Key Findings from Comparative Analysis

Pyridinone vs.

Piperazine Linker Modifications :

  • The target compound’s piperazine is functionalized with a pyridinyl-oxadiazole group, which may enhance selectivity for kinases or GPCRs via dual hydrogen-bonding (oxadiazole) and hydrophobic (pyridinyl) interactions. In contrast, ’s 4-methylpiperazine and ’s methoxyphenyl-piperazine prioritize solubility or subtype-specific receptor targeting .

Heterocyclic Substituents :

  • The 5-methyl-1,2,4-oxadiazole in the target compound offers metabolic stability compared to triazoles (), which are prone to oxidative degradation. However, triazoles (e.g., ) exhibit stronger metal-coordination properties, useful in catalytic or metalloprotein inhibition .

Biological Activity Trends :

  • Chlorobenzyl () and methoxyphenyl () substituents correlate with CNS activity (e.g., serotonin receptors) and anticancer effects, respectively. The target compound’s oxadiazole-pyridinyl motif suggests a broader kinase inhibition profile, though experimental validation is needed .

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